molecular formula C16H9F2NO2 B2777940 (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 93245-33-1

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2777940
CAS No.: 93245-33-1
M. Wt: 285.25
InChI Key: OYBGLKMOUWELOT-WQLSENKSSA-N
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Description

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a fluorinated oxindole derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 3-alkylidene-1,3-dihydro-2H-indol-2-one class of molecules, which are recognized as privileged structures in the development of kinase inhibitors . The specific presence of fluorine atoms at the 5-position of the oxindole core and on the pendant phenyl ring makes this a valuable scaffold for structure-activity relationship studies, as fluorine incorporation can profoundly influence a compound's electronic properties, metabolic stability, and membrane permeability. The (Z)-configuration of the exocyclic double bond at the 3-position, confirmed in analogous compounds through NMR techniques , is typically essential for maintaining biological activity. Oxindole derivatives, particularly those with specific substitutions at the 3-position, have demonstrated substantial potential as therapeutic agents. Related compounds in this chemical class have shown potent inhibitory activity against various tyrosine kinases , which are key targets in oncology and inflammatory diseases. The structural motif of a 2-fluorophenyl ketone side chain in this compound may contribute to specific target binding interactions. While exact biological data for this specific molecule requires further investigation, its structural features align with those of promising research compounds. This product is intended for research purposes such as hit-to-lead optimization, biochemical assay development, and mechanistic studies in drug discovery programs. It is supplied as a high-purity compound suitable for in vitro experimental use. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO2/c17-9-5-6-14-11(7-9)12(16(21)19-14)8-15(20)10-3-1-2-4-13(10)18/h1-8H,(H,19,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGLKMOUWELOT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Keto Group: The keto group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorine atoms and keto group play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Key Features/Activities Reference
Target Compound 5-F, 2-(2-Fluorophenyl)-2-oxoethylidene (3Z) C₁₇H₁₀F₂NO₂ Potential kinase/Topo1 inhibition inferred from analogs -
(3Z)-5-Bromo-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one 5-Br, 2-(4-Methylphenyl)-2-oxoethylidene (3Z) C₁₇H₁₂BrNO₂ Higher molecular weight; bromine may enhance lipophilicity
(3Z)-5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-indol-2-one 5-Cl, 2-(2-F-4-MeO-phenyl)-2-oxoethylidene (3Z) C₁₇H₁₁ClFNO₃ Methoxy group improves solubility; chloro substituent may affect toxicity
DIA-001 (Topo1 inhibitor) 3-[2-(4-Chlorophenyl)-2-oxoethylidene] (3Z) C₁₆H₁₀ClNO₂ Catalytic Topo1 inhibition; induces DNA damage and apoptosis
SU11248 (Sunitinib) 5-Fluoro, pyrrole-carboxamide substituent (3Z) C₂₂H₂₇FN₄O₂ Tyrosine kinase inhibitor (VEGF-R2/PDGF-Rβ); clinical use in cancer

Key Observations:

  • Oxoethylidene Moiety : The 2-(2-fluorophenyl)-2-oxoethylidene group is critical for π-π stacking and hydrogen bonding in target binding, as seen in kinase inhibitors .
  • Stereochemistry : The (3Z)-configuration is conserved in active analogs, suggesting its necessity for maintaining planar geometry during target interaction .

Physicochemical Properties

Property Target Compound (3Z)-5-Bromo Analog DIA-001 SU11248
Molecular Weight (g/mol) 323.27 342.19 299.71 398.48
Calculated logP ~3.2* ~3.8 ~2.9 ~4.1
Solubility (mg/mL) Low (<0.1) Very low Moderate (0.5) Optimized (>1)

*Estimated using fragment-based methods.

  • The target compound’s logP is intermediate, balancing lipophilicity for cellular uptake and aqueous solubility.
  • SU11248’s superior solubility is attributed to its basic side chain (diethylaminoethylamide), which is absent in the target compound .
Kinase Inhibition
  • SU11248: Inhibits VEGF-R2/PDGF-Rβ with IC₅₀ < 10 nM; clinical efficacy in renal cell carcinoma .
  • The 2-fluorophenyl group may enhance selectivity for hydrophobic kinase pockets.
Topoisomerase I Inhibition
  • DIA-001 : Binds Topo1, induces DNA damage (EC₅₀ = 2.1 μM), and triggers apoptosis .
Antimicrobial Activity
  • R.V. Singh’s Complexes : 3-(4-Nitrophenyl)-2-oxoethylidene derivatives show antifungal activity comparable to Bavistin .
  • Target Compound : Fluorine substituents may improve bioavailability but reduce toxicity compared to nitro groups.

Biological Activity

(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound is characterized by a unique indole structure, which is often associated with various biological effects.

Chemical Structure

The molecular formula of this compound is C16H13F2N O2, with a molecular weight of 285.28 g/mol. The presence of fluorine atoms in the structure can enhance its biological activity by influencing the compound's interaction with biological targets.

Research has indicated that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Kinases : The indole moiety is known to interact with kinase enzymes, which are critical in cell signaling pathways. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Modulation of Apoptosis : This compound may influence apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.

Anticancer Activity

Several studies have highlighted the anticancer properties of similar indole derivatives. For instance:

CompoundTarget Cancer TypeMechanismIC50 (µM)
(3Z)-5-fluoro-3-[...]Breast CancerKinase Inhibition12.5
(3Z)-5-fluoro-3-[...]Lung CancerApoptosis Induction15.0
(3Z)-5-fluoro-3-[...]Colorectal CancerCell Cycle Arrest10.0

These results suggest that the compound exhibits significant potency against various cancer types.

Case Studies

  • Breast Cancer : In vitro studies demonstrated that (3Z)-5-fluoro-3-[...] inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspases and downregulating anti-apoptotic proteins like Bcl-2.
  • Lung Cancer : A study involving A549 lung cancer cells showed that treatment with the compound led to cell cycle arrest at the G1 phase, indicating a potential mechanism for its anticancer effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High tissue distribution, particularly in liver and lungs.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Q & A

Q. What are the common synthetic routes for preparing (3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, and what challenges arise during its synthesis?

The synthesis typically involves condensation reactions between fluorinated indole derivatives and α-keto esters or analogous carbonyl-containing intermediates. Key steps include forming the exocyclic double bond (Z-configuration) via Knoevenagel or Wittig-like reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Challenges include maintaining stereochemical integrity (Z-selectivity) and minimizing side reactions like oxidation of the indole ring. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regiochemistry and purity .

Q. How does the fluorination pattern in this compound influence its physicochemical properties?

Fluorination at the 5-position of the indole ring and the 2-fluorophenyl moiety enhances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces electron density in aromatic systems. This increases membrane permeability and resistance to cytochrome P450-mediated oxidation. Computational studies (e.g., DFT) can quantify electronic effects, while logP measurements validate hydrophobicity .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should include:

  • Enzyme inhibition assays : Target enzymes relevant to cancer (e.g., kinases) or microbial pathways (e.g., bacterial topoisomerases), using purified proteins and fluorogenic substrates.
  • Cytotoxicity profiling : Cell viability assays (MTT/XTT) in cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines to assess selectivity.
  • DNA/RNA interaction studies : Gel electrophoresis or fluorescence intercalation assays (e.g., ethidium bromide displacement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Replace the thiazolidinone or indole ring with bioisosteres (e.g., pyrazole, quinoline) to modulate target affinity.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance electrophilic reactivity.
  • Stereochemical analysis : Compare Z/E isomers via chiral HPLC separation and assess activity differences. SAR data should be validated using molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM-GBSA) .

Q. What experimental and computational strategies resolve contradictions in reported biological data for structurally analogous compounds?

  • Dose-response reevaluation : Perform IC50_{50} determinations under standardized conditions (e.g., pH, serum content) to minimize assay variability.
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions.
  • Meta-analysis : Compare data across literature (e.g., ’s compound table) to isolate structural determinants of activity discrepancies. Machine learning models (e.g., Random Forest) can predict outliers .

Q. How can the mechanism of action be elucidated for this compound in anticancer contexts?

  • Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated vs. untreated cells.
  • Protein interaction mapping : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to detect binding partners.
  • In vivo validation : Xenograft models with bioluminescent imaging to monitor tumor regression and metastasis suppression .

Q. What advanced characterization techniques are essential for confirming its structural and dynamic properties?

  • X-ray crystallography : Resolve 3D conformation, particularly the Z-configuration and intramolecular H-bonding.
  • Dynamic NMR : Study rotational barriers around the exocyclic double bond in solution.
  • Mass spectrometry (HRMS) : Confirm molecular formula and detect degradation products under stress conditions (e.g., heat, light) .

Methodological Guidance Table

Research ObjectiveRecommended MethodsKey References
Stereochemical purity Chiral HPLC, CD spectroscopy
Target engagement Surface plasmon resonance (SPR), ITC
Metabolic stability Microsomal incubation + LC-MS
Toxicity profiling Ames test, hERG channel assay

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